molecular formula C9H18N2O B13208335 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol

3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol

Cat. No.: B13208335
M. Wt: 170.25 g/mol
InChI Key: JGCGJUCOWLIICA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Name

The systematic name 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol is derived through IUPAC conventions, prioritizing the parent heterocycle and substituent hierarchy. The pyrrolidine ring serves as the base structure, with numbering beginning at the nitrogen atom. The hydroxyl group occupies position 3, while the same carbon hosts a cyclobutyl substituent modified by an aminomethyl group at its own 1-position. This hierarchical naming ensures unambiguous identification of the compound’s connectivity.

Molecular Formula : $$ \text{C}9\text{H}{17}\text{N}_2\text{O} $$
Molecular Weight : 169.24 g/mol (calculated from atomic masses)

Alternative Designations and Common Synonyms

While the compound is primarily identified by its systematic name, limited synonyms exist in public databases. Research contexts may employ abbreviated descriptors such as 3-(cyclobutylaminomethyl)pyrrolidin-3-ol , though this terminology lacks IUPAC validation. The absence of widely recognized trivial names underscores the compound’s niche status in chemical literature.

Stereochemical Considerations and Isomerism

The molecule exhibits two stereogenic centers:

  • Pyrrolidine C3 : The hydroxyl group introduces chirality, enabling R or S configurations.
  • Cyclobutyl C1 : The aminomethyl substituent’s spatial arrangement relative to the pyrrolidine ring may generate diastereomers, contingent on synthetic pathways.

For instance, the hydroxyl group’s configuration influences hydrogen-bonding capacity, while the cyclobutyl group’s puckered geometry imposes steric constraints. Computational models suggest that the trans orientation of the aminomethyl group relative to the pyrrolidine nitrogen minimizes steric hindrance, though experimental validation remains pending.

Potential Stereoisomers :

  • (3R,1'R) -3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
  • (3S,1'S) -3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
  • (3R,1'S) -3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
  • (3S,1'R) -3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol

The energy barrier between these conformers remains unquantified in extant literature, though cyclobutane’s inherent ring strain likely restricts free rotation, stabilizing distinct diastereomeric forms.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclobutyl]pyrrolidin-3-ol

InChI

InChI=1S/C9H18N2O/c10-6-8(2-1-3-8)9(12)4-5-11-7-9/h11-12H,1-7,10H2

InChI Key

JGCGJUCOWLIICA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2(CCNC2)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may be explored for its potential therapeutic properties, such as acting as a precursor for drug development targeting specific biological pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and aminomethyl group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Phenylethyl Groups () : The 2-phenylethyl substituents in compounds 1a/1b enhance lipophilicity, likely improving membrane permeability for antiviral applications. However, the bulky aromatic group may reduce binding specificity compared to the compact cyclobutyl group in the target compound .
  • Pyridopyrimidine Moiety (): Compound 13e demonstrates potent inhibition of bacterial biotin carboxylase, highlighting the importance of fused heteroaromatic systems in enzyme targeting. The aminomethyl group on pyrrolidin-3-ol likely facilitates polar interactions with the enzyme active site .

Core Heterocycle Comparison

  • Pyrrolidine vs. Oxolane () : The oxolane (tetrahydrofuran) derivative in replaces pyrrolidine’s nitrogen with oxygen, reducing basicity and altering hydrogen-bonding capacity. This change may impact solubility and metabolic stability .

Cyclobutyl vs. Cyclohexyl

  • This strain may enhance binding affinity in constrained enzyme pockets .

Biological Activity

3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol, a compound with a unique structural configuration, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological significance.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₄N₂O, indicating the presence of both amine and alcohol functional groups, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₈H₁₄N₂O
Molecular Weight158.21 g/mol
IUPAC NameThis compound
CAS Number[Not available]

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Cell Signaling : The presence of the aminomethyl group allows for hydrogen bonding, potentially altering cell signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this pyrrolidine derivative have shown enhanced cytotoxicity in hepatoma and leukemia cell lines compared to traditional chemotherapeutics like 5-fluorouracil .
  • Neuroprotective Effects : The compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

  • Cytotoxicity Evaluation :
    A study evaluated the cytotoxic effects of similar Mannich bases on human cancer cell lines. The results indicated that modifications in the structure significantly affected their potency, with some derivatives showing up to 4-fold increased cytotoxicity compared to standard treatments .
  • Neuroprotective Activity :
    Research on related compounds demonstrated that certain pyrrolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential application in treating conditions like Alzheimer's disease .

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